molecular formula C11H24O3 B550904 Ethylhexylglycerin CAS No. 70445-33-9

Ethylhexylglycerin

Cat. No.: B550904
CAS No.: 70445-33-9
M. Wt: 204.31 g/mol
InChI Key: NCZPCONIKBICGS-UHFFFAOYSA-N
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Description

Ethylhexylglycerin is an organic compound that belongs to the class of alkyl glyceryl ethers. It is a clear, colorless liquid that combines functional groups specific to glycerin and glycols. This compound is widely used in personal care products due to its multifunctional properties, including its role as a preservative, emollient, humectant, surfactant, and deodorant .

Mechanism of Action

Target of Action

It is known to be used as a weak preservative and skin conditioning agent , suggesting that its targets could be microbial cells and skin cells.

Mode of Action

As a preservative, it may interfere with the growth and reproduction of microbes, while as a skin conditioning agent, it may interact with skin cells to improve their appearance and feel .

Result of Action

3-(2-Ethylhexyloxy)propane-1,2-diol is known to inhibit the growth of bacteria, yeasts, and fungi that cause odor on the skin . As a skin conditioning agent, it may improve the appearance and feel of the skin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Ethylhexyloxy)propane-1,2-diol. For instance, its storage temperature should be room temperature and it should be sealed in dry conditions to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific conditions of the application area (like skin type in cosmetic applications) could also influence its action and efficacy.

Preparation Methods

Chemical Reactions Analysis

Ethylhexylglycerin undergoes various chemical reactions, including:

Properties

IUPAC Name

3-(2-ethylhexoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-3-5-6-10(4-2)8-14-9-11(13)7-12/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZPCONIKBICGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990652
Record name 3-[(2-Ethylhexyl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70445-33-9
Record name 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70445-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhexylglycerin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070445339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylhexylglycerin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(2-Ethylhexyl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLHEXYLGLYCERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147D247K3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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